4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 7-azaindole-4-hydroxy-3-carbaldehyde, is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This family of compounds, also known as 7-azaindoles, is of significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from their ability to mimic the structure of naturally occurring indoles and purines, allowing them to interact with various biological targets. []
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. These compounds are often studied for their pharmacological properties and serve as intermediates in organic synthesis.
The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial production methods generally mirror laboratory syntheses but are scaled up using continuous flow reactors to enhance efficiency and yield .
The molecular structure of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde features:
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo several types of chemical reactions:
The primary mechanism of action for 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs:
The compound has shown efficacy in inhibiting the proliferation of breast cancer cells in vitro by inducing apoptosis, highlighting its potential as an anticancer agent .
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has diverse applications across various scientific fields:
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde disrupts DNA replication initiation by selectively inhibiting Cdc7 kinase, a serine/threonine kinase essential for activating the DNA replicative complex. The compound's pyrrolo[2,3-b]pyridine core binds to the ATP-binding site of Cdc7, with its aldehyde group forming critical hydrogen bonds with catalytic residues. This binding halts the phosphorylation of the MCM2–7 helicase complex, preventing replication fork progression. Derivatives of this scaffold have demonstrated IC50 values as low as 7 nM against Cdc7, significantly impairing DNA synthesis in cancer cells [2].
The compound triggers mitochondrial-dependent apoptosis through caspase-3/7 activation and PARP cleavage. In breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, it induces dose-dependent G2+M phase arrest at concentrations of 5–20 µM. This arrest correlates with downregulation of cyclin B1 and upregulation of p21WAF1/CIP1, disrupting mitotic spindle formation. Notably, analogs with electron-withdrawing groups (e.g., chloro, bromo) at the 5-position enhance this effect, increasing apoptotic indices by 40–60% compared to unsubstituted derivatives [2] [8].
Structural features of this compound facilitate enhanced cellular accumulation due to its moderate lipophilicity (logP ~1.8). The 3-carbaldehyde moiety forms Schiff bases with lysine residues in DNA repair proteins (e.g., O6-alkylguanine DNA alkyltransferase), inhibiting their activity. This increases the retention of platinum-DNA adducts by >50% in cisplatin-resistant cells, reducing DNA adduct repair efficiency. Modifications at N1 (e.g., carboxamide groups) further prolong intracellular half-life from 4 to >12 hours [2] [5].
Table 1: Apoptosis and Cell Cycle Effects in Cancer Cell Lines
Cell Line | G2+M Arrest (%) | Caspase-3 Activation (Fold) | Key Molecular Changes |
---|---|---|---|
MDA-MB-231 | 68 ± 4 | 5.2 ± 0.3 | ↑p21, ↓cyclin B1 |
HeLa | 72 ± 3 | 6.1 ± 0.4 | ↑Bax/Bcl-2 ratio, PARP cleavage |
A549 | 55 ± 5 | 3.8 ± 0.2 | ↓CDK1, ROS accumulation |
The compound acts as a potent FGFR1–3 inhibitor with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). Its 4-hydroxy group forms hydrogen bonds with Ala564 in FGFR1’s hinge region, while the pyrrolopyridine scaffold occupies the hydrophobic back pocket. In 4T1 murine breast cancer models, derivatives (e.g., compound 4h) suppress tumor migration and invasion by >80% at 10 µM through FGF2-dependent pathway blockade. Selectivity over FGFR4 (IC50 >700 nM) minimizes off-target effects [3] [5].
Through dual mTOR/PI3Kα inhibition, the compound disrupts tumor metabolism. It binds to the ATP-binding cleft of mTOR (Kd = 12 nM) and PI3Kγ (IC50 = 18 nM), suppressing phosphorylation of downstream effectors AKT (Ser473) and S6K1. In hypoxic tumor environments, this reduces HIF-1α synthesis by 45–60%, diminishing glucose uptake and angiogenesis. The 3-carbaldehyde moiety is critical; its reduction to alcohol decreases potency by 20-fold, highlighting its role in kinase hinge-region interactions [5] [8].
Substitutions at C5 govern TrkA affinity:
Derivatives with 4-pyridyl groups at C3 exhibit antiangiogenic effects, reducing VEGF expression by 70% in MCF7 xenografts at 5 mg/kg dosing [2] [8].
Table 2: Kinase Inhibition Profile of Key Derivatives
Kinase Target | IC50 (nM) | Structural Determinants | Cellular Effect |
---|---|---|---|
FGFR1 | 7 ± 0.5 | 4-OH hinge binding | ↓4T1 migration (82%) |
mTOR | 12 ± 1 | 3-CHO ATP cleft occupancy | ↓p-AKT (Ser473) (75%) |
TrkA | 1.67 ± 0.2 | 5-Cl hydrophobic interaction | ↓VEGF secretion (70%) |
PI3Kγ | 18 ± 2 | Pyrrolopyridine core orientation | ↓HIF-1α synthesis (60%) |
The compound binds dsDNA via intercalative and minor groove interactions, with a binding constant (Kb) of 3.2 × 105 M−1 determined by fluorescence quenching. Circular dichroism studies reveal:
Molecular modeling confirms insertion of the pyrrolopyridine ring between GC base pairs, stabilized by hydrogen bonding between the 4-hydroxy group and guanine O6 [2].
6-Substituted derivatives (e.g., carboxamide analogs) inhibit PARP-1 at IC50 = 9 nM by:
This potentiates DNA damage in BRCA-mutated cells, increasing γH2AX foci by 3.8-fold compared to controls. N1 modifications enhance nuclear localization, improving efficacy at sub-micromolar doses [2] [6].
Through dual kinase/DNA targeting, the compound reduces HIF-1α protein levels by:
In tumor xenografts, this decreases VEGF secretion by 85%, inhibiting endothelial tube formation at 0.25 µM. The 4-hydroxy group is essential; its methylation abrogates HIF-1α binding (Kd increase from 15 nM to 1.2 µM) [2] [3].
Table 3: DNA-Binding Parameters and Functional Consequences
Parameter | Value | Technique | Biological Outcome |
---|---|---|---|
Binding constant (Kb) | 3.2 × 105 M−1 | Fluorescence quenching | DNA unwinding (ΔTm = 8.5°C) |
IC50 (PARP-1) | 9 ± 0.7 nM | Radiolabeled NAD+ assay | Synergy with DNA-damaging agents |
Δ VEGF secretion | 85% reduction | ELISA | Antiangiogenesis (HUVEC tube assay) |
HIF-1α half-life | Reduced from 45 to 18 min | Cycloheximide chase assay | Tumor metabolic reprogramming |
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